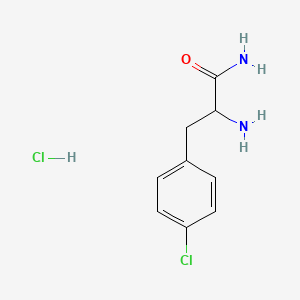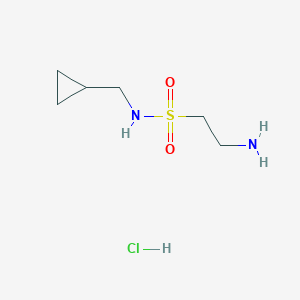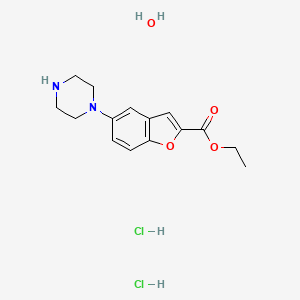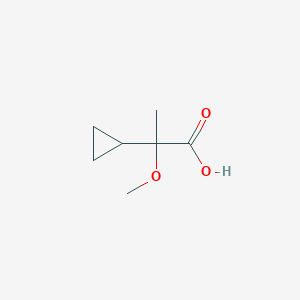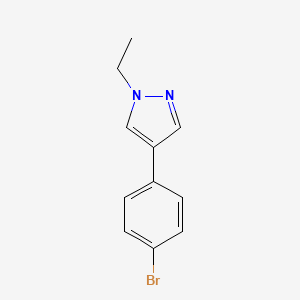
4-(4-Bromofenil)-1-etilpirazol
Descripción general
Descripción
4-(4-Bromophenyl)-1-ethylpyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromophenyl group at the 4-position and an ethyl group at the 1-position
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-1-ethylpyrazole has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It serves as a molecular probe in studying enzyme interactions and cellular pathways.
Mecanismo De Acción
Target of Action
The primary target of 4-(4-Bromophenyl)-1-ethylpyrazole is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any reduction in its activity can lead to dramatic behavioral changes, body movement impairment, and even reduced survival rates .
Mode of Action
The compound interacts with its target, AchE, and affects its activity . .
Biochemical Pathways
The compound’s action affects the routine metabolic pathways of cells, leading to an increase in the production of free radicals and reactive oxygen species (ROS) . This oxidative stress negatively affects different cellular components and leads to the formation of malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury .
Result of Action
The action of 4-(4-Bromophenyl)-1-ethylpyrazole results in a dose-dependent increase in MDA concentration, indicating oxidative stress . This oxidative stress can lead to various cellular damages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1-ethylpyrazole typically involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 4-(4-Bromophenyl)-1-ethylpyrazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Bromophenyl)-1-ethylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to form biaryl compounds.
Oxidation: Employs oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Comparación Con Compuestos Similares
4-(3-Bromophenyl)-1-ethylpyrazole: Similar structure but with the bromine atom at the 3-position, which can lead to different reactivity and biological activity.
4-(4-Chlorophenyl)-1-ethylpyrazole: Substitution of bromine with chlorine, affecting the compound’s electronic properties and reactivity.
Uniqueness: 4-(4-Bromophenyl)-1-ethylpyrazole is unique due to the specific positioning of the bromine atom, which influences its reactivity in substitution reactions and its biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1-ethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-2-14-8-10(7-13-14)9-3-5-11(12)6-4-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVXRZFNWKKKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


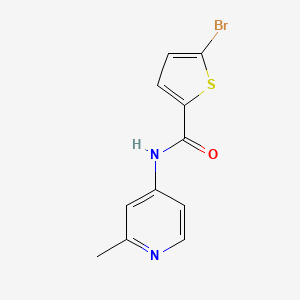
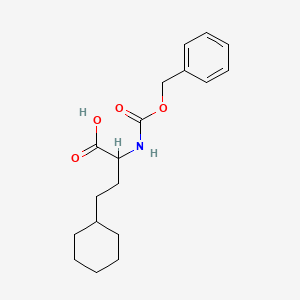
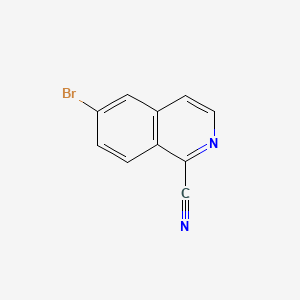
![Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate](/img/structure/B1380136.png)
![Benzyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B1380138.png)




